Scientific Field: Genetic Engineering and Biotechnology
Methods of Application: The production of monoclonal antibodies can be achieved by either in vivo or in vitro methods.
Results or Outcomes: The antibodies produced by this method are highly sensitive and specific to the targeted antigen.
Scientific Field: Neuroinflammation and Neurology
Application Summary: Aminopterin is used in the treatment of multiple sclerosis (MS).
Results or Outcomes: EC2319 was well tolerated and attenuated inflammation and lesion development in a rat model of a chronic progressive form of MS.
Scientific Field: Pharmaceutical Chemistry
Application Summary: Aminopterin can form stable inclusion complexes with cucurbituril (CB), a macrocyclic compound.
Methods of Application: The formation of the CB-Aminopterin complex was confirmed by UV-visible absorption spectra, fluorescence spectra, 1H NMR, and molecular modeling calculations in aqueous solution.
Results or Outcomes: The CB-Aminopterin complex can reduce the toxicity of Aminopterin to normal cells and improve its anticancer effect on cancer cells overexpressing spermine.
Scientific Field: Pharmacology and Virology
Application Summary: Aminopterin has been studied for its potential as an anticancer and anti-COVID-19 agent.
Methods of Application: The binding mechanisms of Aminopterin with the receptors were studied using molecular docking.
Results or Outcomes: The results of these studies could potentially shed light on the biological activity of Aminopterin as anticancer and anti-COVID-19 agents.
Scientific Field: Oncology
Application Summary: Aminopterin has been widely used as a chemotherapeutic agent.
Methods of Application: Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis.
Results or Outcomes: The use of Aminopterin in cancer treatment was supplanted in the 1950s by methotrexate due to the latter’s better therapeutic index.
Scientific Field: Dermatology
Application Summary: Aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic clearing of lesions.
Results or Outcomes: During the period Aminopterin was marketed, the agent was used off-label to safely treat over 4,000 patients with psoriasis in the United States, producing dramatic clearing of lesions.
Aminopterin, also known as 4-aminopteroic acid, is a synthetic derivative of folic acid and is classified as an antineoplastic drug with immunosuppressive properties. It is primarily utilized in chemotherapy for the treatment of certain cancers and autoimmune diseases. The compound acts as a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a critical cofactor in the production of nucleotides necessary for DNA and RNA synthesis .
The chemical formula of aminopterin is C19H20N8O5, and it has a molecular weight of approximately 440.41 g/mol . Its structure features a pteridine ring system, which is characteristic of compounds that interact with folate metabolism.
Aminopterin acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) []. DHFR plays a crucial role in folate metabolism, converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for DNA synthesis and cell division []. By blocking DHFR, Aminopterin disrupts folate metabolism, leading to a deficiency in THF and ultimately hindering the rapid growth of cancer cells.
Aminopterin primarily functions through competitive inhibition of dihydrofolate reductase. By binding to the active site of this enzyme, aminopterin prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors. This inhibition ultimately results in reduced synthesis of DNA, RNA, and proteins .
The synthesis of aminopterin involves multiple steps that typically include the reaction of pteridine derivatives with appropriate amino acids and other reagents to form the final product. One common method utilizes the condensation reaction between 4-amino-6-hydroxypteridine and glutamic acid derivatives under acidic conditions. The complexity and cost associated with synthesizing aminopterin contribute to its limited use outside specific therapeutic contexts .
Aminopterin has several applications in both clinical and research settings:
Aminopterin interacts with various biological molecules, primarily through its inhibition of dihydrofolate reductase. Studies have shown that its effectiveness can be modulated by other compounds such as leucovorin (folinic acid), which can rescue cells from aminopterin toxicity by providing an alternative source of reduced folates .
Additionally, aminopterin's interactions with other antifolate drugs like methotrexate highlight its role in combination therapies for cancer treatment .
Several compounds share structural or functional similarities with aminopterin. These include:
Compound | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Aminopterin | Inhibits dihydrofolate reductase | Chemotherapy | Strong immunosuppressive properties |
Methotrexate | Inhibits dihydrofolate reductase | Cancer treatment | Broad use in various cancers |
Pemetrexed | Inhibits multiple enzymes related to folate | Cancer treatment | Targets more than one pathway |
Trimethoprim | Inhibits bacterial dihydrofolate reductase | Antibiotic | Primarily used against infections |
Aminopterin stands out due to its potent immunosuppressive effects combined with its chemotherapeutic applications, making it unique among these similar compounds .
Acute Toxic;Health Hazard